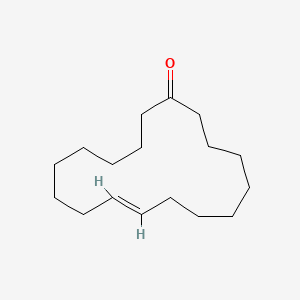

9-Cycloheptadecen-1-one

Description

Historical Context and Structural Elucidation of Macrocyclic Ketones

The journey to understanding the structure of macrocyclic ketones like 9-Cycloheptadecen-1-one was a pivotal moment in organic chemistry. For a long time, the existence of large carbon rings was considered improbable due to the prevailing strain theory proposed by Adolf von Baeyer. msu.edu However, the work of Leopold Ružička in the 1920s fundamentally challenged this notion. msu.eduuchicago.edu Through meticulous degradation and synthesis experiments, Ružička successfully elucidated the structures of muscone (B1676871) and civetone (B1203174), proving they contained 15- and 17-membered carbon rings, respectively. msu.eduuchicago.edunobelprize.org

His groundbreaking research, which ultimately led to a Nobel Prize in Chemistry in 1939, opened up a new chapter in the study of macrocyclic compounds. msu.edunobelprize.org Ružička's work demonstrated that these large rings were not planar, as previously assumed for smaller rings, but could adopt strain-free, three-dimensional conformations. nobelprize.org This discovery not only explained their stability but also paved the way for the synthesis of a wide array of macrocyclic molecules. nobelprize.orgscispace.com

Significance within the Field of Macrocyclic Chemistry and Natural Products

Macrocyclic ketones, including this compound, are a significant class of natural products. researchgate.net They are found in various organisms, where they often function as pheromones or defensive compounds. animalsaroundtheglobe.comevitachem.com The unique structures of these molecules, characterized by a large ring and a ketone functional group, have made them important targets for total synthesis. illinois.edu The challenges associated with the formation of large rings, such as competing polymerization reactions, have driven the development of innovative synthetic methodologies, including high-dilution techniques and ring-closing metathesis. wikipedia.org

The study of macrocyclic ketones has also contributed to a deeper understanding of structure-activity relationships, particularly in the context of olfaction. illinois.edu The size and conformation of the macrocyclic ring, as well as the position and nature of functional groups, have been shown to be critical for their characteristic musky odors. nih.gov Furthermore, research into the biosynthesis of macrocyclic ketones in organisms like the musk deer and civet cat has provided insights into the enzymatic pathways responsible for their formation from fatty acid precursors. frontiersin.orgresearchgate.net

Isomeric Considerations: (Z)-9-Cycloheptadecen-1-one (Civetone) and (E)-9-Cycloheptadecen-1-one in Research

The double bond at the 9-position of the cycloheptadecene ring allows for the existence of two geometric isomers: (Z) and (E).

(Z)-9-Cycloheptadecen-1-one , commonly known as civetone, is the naturally occurring isomer found in civet musk. nih.gov Its cis configuration is crucial for its characteristic odor profile. ontosight.ai The synthesis of (Z)-civetone has been a significant focus of research, with various strategies developed to achieve the desired stereochemistry. One notable approach involves the use of oleic acid, a readily available natural product, as a starting material. researchgate.net

(E)-9-Cycloheptadecen-1-one , or trans-civetone, is the other geometric isomer. While not the primary natural isomer, its synthesis and properties have also been investigated. Research by Mathur and Bhattacharyya in 1963 detailed a synthesis of trans-civetone from aleuritic acid. perfumerflavorist.comrsc.org The study of both isomers allows for a comparative analysis of how the geometry of the double bond influences the physical and chemical properties of the macrocycle.

The ability to synthesize both the (Z) and (E) isomers has been crucial for detailed stereochemical studies. These investigations help to elucidate the precise conformational preferences of the 17-membered ring and how these conformations relate to the molecule's biological activity and sensory properties.

Chemical Data Tables

Table 1: Properties of this compound Isomers

| Property | (Z)-9-Cycloheptadecen-1-one (Civetone) | (E)-9-Cycloheptadecen-1-one |

| Synonyms | cis-Civetone, (9Z)-Cycloheptadec-9-en-1-one | trans-Civetone, (9E)-Cycloheptadec-9-en-1-one |

| CAS Number | 542-46-1 nih.gov | 1502-37-0 |

| Molecular Formula | C₁₇H₃₀O nih.gov | C₁₇H₃₀O |

| Molecular Weight | 250.42 g/mol nih.gov | 250.42 g/mol |

| Appearance | Colorless to pale yellow liquid or solid ontosight.ai | - |

| Odor | Warm, sensual, animalic, musky guidechem.com | - |

Table 2: Spectroscopic Data of (Z)-9-Cycloheptadecen-1-one (Civetone)

| Spectroscopic Data | Value | Reference |

| ¹H NMR (δ) | 5.36 (triplet, olefinic H) | hilarispublisher.com |

| ¹³C NMR (δ) | 130.13 (C-9), 130.33 (C-10) | hilarispublisher.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1502-37-0 |

|---|---|

Molecular Formula |

C15H14O3 |

IUPAC Name |

(9E)-cycloheptadec-9-en-1-one |

InChI |

InChI=1S/C17H30O/c18-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-17/h1-2H,3-16H2/b2-1+ |

SMILES |

C1CCCC=CCCCCCCCC(=O)CCC1 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 9 Cycloheptadecen 1 One

Classic Cyclization Approaches

Traditional methods for the formation of large rings, including the civetone (B1203174) framework, have historically relied on intramolecular cyclization reactions of long-chain precursors. These methods often require high-dilution conditions to favor the desired intramolecular reaction over intermolecular polymerization.

The Dieckmann condensation is an intramolecular cyclization of a diester using a base to form a β-keto ester. jk-sci.comwikipedia.org This reaction has been a cornerstone in the synthesis of cyclic ketones. In the context of 9-Cycloheptadecen-1-one, a long-chain diester is treated with a base to generate an enolate, which then attacks the second ester group, leading to the cyclized product. Subsequent hydrolysis and decarboxylation yield the target macrocyclic ketone. scispace.com

One synthetic route to (Z)-civetone begins with oleic acid, which is converted through steps including intermolecular olefin self-metathesis to a diacid. This diacid is then esterified and subjected to Dieckmann condensation to form the macrocyclic ring. researchgate.net

A significant advancement in this area is the use of titanium-mediated Dieckmann condensation. An efficient and stereocontrolled synthesis of (Z)-civetone has been achieved using a Ti-Dieckmann (intramolecular Ti-Claisen) condensation of dimethyl (Z)-9-octadecenedioate. researchgate.net This method offers several advantages over the traditional base-mediated approach, as detailed in the table below. researchgate.netresearchgate.net

| Feature | Traditional Basic Dieckmann Condensation | Ti-Dieckmann Condensation |

| Reaction Concentration | Requires high dilution (<0.1 M) | Can be performed at higher concentrations (100–300 mM) |

| Reaction Temperature | Often requires elevated temperatures | Lower temperature (0–5 °C) |

| Reaction Time | Can be lengthy | Shorter reaction time (1–3 h) |

| Reagents | Strong bases (e.g., sodium hydride, potassium tert-butoxide) | TiCl4 and Et3N or Bu3N |

| Yield | Moderate | Generally good to high |

This table compares the traditional basic Dieckmann condensation with the more modern Titanium-mediated approach for macrocycle synthesis.

The Thorpe-Ziegler reaction is an intramolecular version of the Thorpe reaction, involving the cyclization of a dinitrile in the presence of a base to form an enamino-nitrile, which upon hydrolysis yields a cyclic α-cyano ketone and subsequently a cyclic ketone. wikipedia.orgchemeurope.combuchler-gmbh.com This method is conceptually related to the Dieckmann condensation and is particularly effective for synthesizing large rings (over 13 members), making it suitable for constructing the 17-membered civetone ring. wikipedia.orgchem-station.com

The general mechanism involves the deprotonation of an α-carbon to one of the nitrile groups, creating a carbanion. This carbanion then attacks the carbon of the other nitrile group within the same molecule, forming the large ring. The resulting cyclic imine is then hydrolyzed to the ketone. While less commonly cited specifically for civetone synthesis in recent literature compared to metathesis or Dieckmann approaches, it remains a valid and powerful tool for macrocyclization. lscollege.ac.in

Olefin Metathesis Reactions in Macrocyclic Ketone Synthesis

The advent of olefin metathesis has revolutionized the synthesis of macrocycles, providing a highly efficient and versatile method for forming carbon-carbon double bonds. nih.gov This transition metal-catalyzed reaction has been extensively applied to the synthesis of this compound. researchgate.net

Ring-Closing Metathesis (RCM) has become a primary strategy for constructing macrocyclic frameworks. nih.govsemanticscholar.org The reaction involves an acyclic diene precursor which, in the presence of a suitable catalyst, undergoes an intramolecular reaction to form a cyclic olefin and a small volatile olefin byproduct, such as ethene. sigmaaldrich.com This process is a key step in many modern syntheses of civetone and related large-ring compounds. researchgate.netresearchgate.net

A significant challenge in RCM for macrocyclization is controlling the stereochemistry of the newly formed double bond, as it often yields a mixture of E- and Z-isomers. rsc.org The synthesis of (Z)-civetone, the naturally occurring isomer, requires methods that favor the formation of the Z-olefin. Conversely, stereoretentive catalysts have been developed that can produce E-macrocycles with excellent selectivity (>99% E) from diene precursors that already contain E-configured olefins. nih.gov

Olefin metathesis is not only used for the final ring-closing step but is also instrumental in preparing the necessary acyclic diene precursors. Cross-metathesis, an intermolecular reaction between two different olefins, is a powerful tool for building the carbon skeleton required for cyclization.

For instance, a notable synthesis of (Z)-civetone utilizes a sequence starting with a Z-selective cross-metathesis reaction, which is then followed by a Dieckmann cyclization. researchgate.net Similarly, the self-metathesis of unsaturated fatty acids like oleic acid can be employed to generate longer-chain dicarboxylic acids, which serve as precursors for the macrocycle after functional group manipulation and a final RCM or Dieckmann cyclization step. researchgate.net These strategies demonstrate the modularity of metathesis chemistry in complex molecule synthesis.

The success of olefin metathesis in synthesizing compounds like this compound is heavily dependent on the catalyst used. A variety of transition metal-based catalysts have been developed, each with unique properties regarding activity, stability, and stereoselectivity. nih.gov

Ruthenium (Ru)-based Catalysts: These are the most widely used catalysts for RCM due to their excellent functional group tolerance and stability. The first and second-generation Grubbs catalysts and the Hoveyda-Grubbs catalysts are prominent examples. researchgate.net Pyridine-stabilized ruthenium catalysts have shown high efficiency, while specialized Ru-based catalysts bearing dithiolate ligands have been developed for stereoretentive metathesis to yield E-macrocycles. nih.gov

Tungsten (W)- and Molybdenum (Mo)-based Catalysts: These catalysts, often referred to as Schrock catalysts, are generally more reactive than their ruthenium counterparts but are also more sensitive to air, moisture, and certain functional groups. They are particularly effective in promoting the formation of Z-macrocycles. nih.gov For example, a stereoselective synthesis of civetone was achieved via ring-closing alkyne metathesis using either a Schrock alkylidyne complex ((t-BuO)3W≡CCMe3) or a catalyst generated in situ from Mo(CO)6, followed by stereoselective reduction of the resulting cycloalkyne. researchgate.net

The choice of catalyst is critical and depends on the specific substrate and the desired stereochemical outcome of the macrocyclic product.

| Catalyst Type | Metal Center | Key Characteristics | Application in Macrocyclization |

| Grubbs Catalysts | Ruthenium (Ru) | High functional group tolerance, stable in air and moisture. | General purpose RCM for a wide variety of macrocycles. researchgate.net |

| Hoveyda-Grubbs Catalysts | Ruthenium (Ru) | Similar to Grubbs but often more stable and recyclable. | Widely used in complex synthesis and process chemistry. |

| Stereoretentive Ru Catalysts | Ruthenium (Ru) | Dithiolate ligands, preserve the geometry of the starting olefins. | Synthesis of E-macrocycles with high stereoselectivity. nih.gov |

| Z-Selective Ru Catalysts | Ruthenium (Ru) | Sterically tuned to favor the syn metallacyclobutane pathway. | Synthesis of Z-macrocycles, including (Z)-civetone. nih.gov |

| Schrock Catalysts | Molybdenum (Mo), Tungsten (W) | Very high activity, less functional group tolerance. | Effective for challenging substrates and Z-selective RCM. researchgate.netnih.gov |

This table summarizes the main classes of olefin metathesis catalysts used in the synthesis of macrocyclic ketones like this compound.

Rearrangement-Based Synthetic Pathways

Rearrangement reactions represent a powerful class of transformations in organic synthesis, enabling the construction of complex molecular architectures from simpler precursors through intramolecular bond reorganization. These pathways are particularly valuable in the synthesis of macrocyclic systems like this compound, where conventional cyclization methods may be inefficient. By strategically orchestrating the migration of atoms or groups, chemists can achieve significant alterations to the carbon skeleton, including ring expansion, which is crucial for accessing large-ring structures.

Semipinacol Rearrangements for Ring Expansion

The semipinacol rearrangement is a classic yet continually evolving synthetic tool for carbon-carbon bond formation and the construction of intricate molecular frameworks. nih.gov This reaction typically involves the 1,2-migration of a carbon or hydrogen atom in a β-heterosubstituted alcohol, generating a ketone or aldehyde. nih.gov The process is initiated by the formation of a carbocation or a species with carbocation-like character adjacent to an oxygen-bearing carbon, which then triggers the migration of an adjacent alkyl or aryl group. This rearrangement is a specific type of Wagner-Meerwein rearrangement that results in carbonyl compounds, often with a newly formed α-quaternary carbon center. researchgate.net

While direct, large-scale ring expansions to a 17-membered ring via a single semipinacol rearrangement are uncommon, this methodology is strategically employed in multi-step syntheses. It is highly effective for creating key structural motifs and congested quaternary carbon centers within a molecule, which can then serve as advanced intermediates for macrocyclization. nih.govresearchgate.net For instance, the rearrangement of 2,3-epoxy tertiary alcohols can yield α-quaternary-β-hydroxy cyclohexanones, which are valuable building blocks in the synthesis of complex natural products. nih.gov The strategic application of this rearrangement allows for the transformation of an easily accessible carbon skeleton into a more complex one, which is a common challenge in the total synthesis of natural products. nih.gov

Claisen Rearrangement Approaches to Macrocyclic Systems

The Claisen rearrangement is a powerful and reliable method for carbon-carbon bond formation, proceeding as a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement. wikipedia.orgmasterorganicchemistry.com The classic reaction involves the thermal conversion of an allyl vinyl ether into a γ,δ-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com This concerted, pericyclic reaction proceeds through a highly ordered, cyclic six-membered transition state, making it stereospecific. wikipedia.org

In the context of macrocyclic synthesis, the Claisen rearrangement is not typically used for the ring-expansion step itself but rather as a key strategy to construct the long carbon chain required for subsequent macrocyclization. Variations of this reaction have been developed to enhance its versatility.

Johnson-Claisen Rearrangement : This variant reacts an allylic alcohol with an orthoester, often catalyzed by a weak acid like propionic acid, to produce a γ,δ-unsaturated ester. wikipedia.org

Ireland-Claisen Rearrangement : This modification involves the rearrangement of an allylic ester silyl (B83357) ketene (B1206846) acetal. A significant advantage is that it can be performed under much milder conditions compared to the traditional thermal reaction. masterorganicchemistry.com

These approaches allow for the controlled and stereoselective introduction of functional groups and chiral centers into an acyclic precursor, which is then elaborated and ultimately cyclized to form the desired macrocyclic ketone. The predictability and stereochemical control offered by the Claisen rearrangement make it an invaluable tool in the synthesis of complex macrocycles. nih.govacs.org

Tiffeneau-Demjanov Rearrangement in Macrocyclic Ketone Formation

The Tiffeneau-Demjanov rearrangement provides a method for the one-carbon ring expansion of cyclic ketones. libretexts.orgwikipedia.org The reaction sequence begins with the conversion of a cyclic ketone to its corresponding cyanohydrin, which is then reduced to a β-aminoalcohol (1-aminomethyl-cycloalkanol). libretexts.orgslideshare.net Treatment of this amino alcohol with nitrous acid generates an unstable diazonium ion. wikipedia.org The subsequent loss of nitrogen gas produces a primary carbocation, which triggers a 1,2-alkyl shift, resulting in the expansion of the ring and the formation of a more stable oxonium ion that tautomerizes to the ring-expanded ketone. wikipedia.org

This rearrangement is highly effective for expanding four- to eight-membered rings. wikipedia.orgslideshare.net However, its efficiency tends to decrease as the initial ring size increases. wikipedia.orgslideshare.net While it is a powerful tool for synthesizing five-, six-, and seven-membered rings, its application to form very large rings like a 17-membered cycloheptadecanone (B1595521) system in a single step is less practical due to lower yields and potential side reactions. wikipedia.orgslideshare.net Despite this limitation, the Tiffeneau-Demjanov rearrangement remains a fundamental method for one-carbon homologation in the synthesis of medium-sized rings. libretexts.org

| Starting Ring Size | Applicability | Typical Yields |

| 4-6 membered | High | Good to Excellent |

| 7-8 membered | Moderate | Fair to Good |

| >8 membered | Low | Generally Poor |

Two-Carbon Ring Expansion Methodologies via Thermal Isomerization

A highly efficient method for synthesizing macrocyclic ketones involves a repeatable two-carbon ring expansion protocol. chimia.chchimia.ch This process utilizes the thermal gas-phase isomerization of medium- and large-ring 1-vinylcycloalkanols. chimia.ch The reaction is performed under dynamic conditions in a flow reactor system at high temperatures. chimia.ch

The key transformation is a thermal 1,3-C shift rearrangement that converts the 1-vinylcycloalkanol into its isomeric, ring-expanded bishomologous macrocyclic ketone. chimia.ch The proposed mechanism involves the homolytic cleavage of the C1-C2 bond of the cycloalkanol to form an open-chain hydroxyallyl-alkyl biradical. A subsequent intramolecular recombination at the opposite end of the resonance-stabilized hydroxyallyl radical system leads to a ring-expanded cyclic enol, which then tautomerizes to the stable ketone. chimia.ch

A significant advantage of this methodology is its iterative nature; the resulting macrocyclic ketone can be used as the starting material for a subsequent two-step cycle of vinylation followed by thermal rearrangement to achieve another two-carbon insertion. chimia.ch This process provides a direct and efficient route to large-ring ketones. For example, Cycloheptadecanone, the saturated precursor to this compound, was successfully synthesized via three iterative two-carbon ring expansion cycles starting from an 11-membered cycloalkanone. chimia.ch

| Starting Material (Cycloalkanone) | Intermediate (1-Vinylcycloalkanol) | Product (Ring-Expanded Ketone) | Yield (%) |

| Cyclododecanone | 1-Vinylcyclododecanol | Cyclotetradecanone | 70% |

| Cyclotetradecanone | 1-Vinylcyclotetradecanol | Cyclohexadecanone | ~70% |

| Cyclohexadecanone | 1-Vinylcyclohexadecanol | Cyclooctadecanone | ~70% |

Organometallic and Catalytic Dehydrogenation Methods

The introduction of unsaturation into a saturated carbocyclic ring is a fundamental transformation in organic synthesis. For the synthesis of this compound from its saturated precursor, Cycloheptadecanone, organometallic and catalytic dehydrogenation methods are particularly relevant. These modern techniques offer direct and often highly selective pathways to α,β-unsaturated ketones, avoiding the multi-step sequences required by classical methods.

Palladium-Catalyzed Reactions for Cyclic Enone Formation

Palladium-catalyzed dehydrogenation has emerged as a powerful and direct method for converting cyclic ketones into their corresponding α,β-unsaturated enones. organic-chemistry.orgnih.gov This approach is a significant improvement over traditional two-step methods, such as those involving α-halogenation/elimination or Saegusa oxidation, as it offers greater step economy and reduces chemical waste. nsf.gov

The reaction typically employs a palladium(II) catalyst, such as Palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂), in the presence of a ligand and an oxidant. organic-chemistry.orgnih.gov Molecular oxygen is often used as the terminal oxidant, making the process more environmentally benign. nih.gov The general mechanism is believed to proceed through the formation of a Pd(II)-enolate intermediate. This is followed by a β-hydride elimination step, which forms the enone product and a palladium(II)-hydride species. The active Pd(II) catalyst is then regenerated by the oxidant, completing the catalytic cycle. nih.gov

Different catalyst systems have been developed to optimize this transformation for various substrates.

Pd(TFA)₂/DMSO System : A notable catalyst system is Pd(DMSO)₂(TFA)₂, which has shown high selectivity for the formation of enones over phenols, a common side product in other palladium-catalyzed dehydrogenations. organic-chemistry.orgnih.gov This system is effective for a range of cyclic ketones, including natural product precursors. nih.govnih.gov

Allyl-Palladium Catalysis : An alternative approach utilizes allyl-palladium catalysis for the one-step α,β-dehydrogenation of ketones via their zinc enolates. nsf.govorganic-chemistry.org This method operates under basic conditions, offering an orthogonal strategy to the more common acidic systems and making it compatible with acid-sensitive substrates. organic-chemistry.org

These palladium-catalyzed methods provide a direct and selective route to convert a saturated macrocyclic ketone like Cycloheptadecanone into the target enone, this compound.

| Catalyst System | Oxidant | Key Features |

| Pd(TFA)₂ / DMSO | O₂ | High selectivity for enone over phenol (B47542) formation. organic-chemistry.orgnih.gov |

| Allyl-Palladium / Diethyl allyl phosphate | Diethyl allyl phosphate | Operates under basic conditions via zinc enolates. nsf.govorganic-chemistry.org |

| Pd(OAc)₂ | Benzoquinone or O₂ | Used in Saegusa-type dehydrosilylation of silyl enol ethers. nsf.gov |

Exploration of Other Transition Metal Catalysis for Macrocycle Synthesis

While Ruthenium-catalyzed olefin metathesis is a dominant strategy for macrocycle synthesis, researchers have explored a diverse range of other transition metals to effect ring closure, offering alternative pathways and reactivities. Palladium and Nickel, in particular, have emerged as powerful catalysts for constructing large rings through various C-C bond-forming reactions.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis and have been successfully applied to macrocyclization. researchgate.net Methods like the Heck reaction, which forms a C-C bond between an alkene and an organohalide, can be performed intramolecularly to forge large rings. mdpi.com Though sometimes challenged by competing dimerization or trimerization reactions at higher concentrations, intramolecular Heck reactions provide a valuable tool for creating macrocyclic structures without the need for a heteroatom-functionalized alkene partner. researchgate.netmdpi.com More recently, a Palladium-mediated one-pot synthesis for macrocyclic ketones has been developed, starting from an unactivated alkyl bromide and a thioester. acs.orgnih.gov This method's success hinges on the in-situ generation of an alkylzinc halide, facilitated by co-catalysts like NbCpCl₄ and CrCl₃, which enables the final Pd-catalyzed ring closure. acs.orgnih.gov

Nickel-catalyzed reactions also offer compelling strategies for macrocyclization. One notable example is the Nickel-catalyzed epoxide-alkyne reductive coupling. This method facilitates C-C bond formation to construct the macrocyclic backbone, representing a significant departure from traditional macrolactonization or metathesis approaches. nih.gov In the total synthesis of the macrolide gloeosporone, this strategy was used to form a 14-membered ring by coupling a terminal alkyne with an epoxide, creating a homoallylic alcohol that corresponds to a β-hydroxyketone pattern within the target molecule. nih.gov Such methodologies expand the toolkit available to chemists, allowing for novel disconnections in the retrosynthetic analysis of complex macrocycles like this compound.

Table 1: Examples of Palladium and Nickel-Catalyzed Macrocyclization Reactions This table is interactive. Click on the headers to sort.

| Catalyst System | Reaction Type | Ring Size Formed | Key Features |

|---|---|---|---|

| Pd(OAc)₂ / PPh₃ / Et₃N | Intramolecular Heck Reaction | 24-membered (dimer) | Formed dimeric macrocycle instead of the intended 12-membered ring. mdpi.com |

| Pd₂dba₃ / PCy₃ / Zn / CrCl₃ / NbCpCl₄ | Ketone Synthesis | 16-membered | One-pot macrocyclization from an alkyl bromide and a thioester. acs.org |

| Ni(COD)₂ / Ligand | Epoxide-Alkyne Reductive Coupling | 14-membered | Forms a C-C bond, creating a homoallylic alcohol precursor to a ketone. nih.gov |

Stereoselective Synthesis of this compound Isomers

The biological activity and physical properties, such as the characteristic musk odor of civetone, are intrinsically linked to the geometry of the double bond within the 17-membered ring. The naturally occurring and most valuable isomer is (Z)-9-Cycloheptadecen-1-one. researchgate.net Consequently, developing synthetic routes that allow for precise control over the olefin geometry is of paramount importance. Stereoselective synthesis aims to produce a single desired isomer, avoiding the often difficult and costly separation of E/Z mixtures.

A powerful strategy for the stereoselective synthesis of the Z-isomer involves ring-closing alkyne metathesis (RCAM). In this approach, a diyne precursor is cyclized using a Molybdenum or Tungsten alkylidyne complex to form a cycloalkyne. researchgate.net This intermediate contains a triple bond, which can then be selectively reduced to a cis (or Z) double bond. The use of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) for the hydrogenation of the cycloalkyne is a classic and highly effective method for achieving this transformation, yielding the desired (Z)-9-Cycloheptadecen-1-one with high stereopurity. researchgate.net This two-step sequence—RCAM followed by stereoselective reduction—provides unambiguous control over the final olefin geometry.

Control of Olefin Geometry (Cis/Trans Selectivity) in Macrocyclic Ring Formation

Directly controlling the E/Z selectivity during ring-closing olefin metathesis (RCM) is a significant challenge, as the thermodynamic stability of the macrocycle often favors the E-isomer. wikipedia.org However, several sophisticated strategies have been developed to overcome this thermodynamic preference and achieve kinetic control over the geometry of the newly formed double bond. These methods can be broadly categorized into substrate control and catalyst control.

Substrate Control: One innovative substrate-controlled method involves the temporary installation of a bulky directing group, such as a silyl group, on one of the diene's internal olefin positions. nih.govacs.orgnih.gov The steric hindrance of the silyl group forces the RCM reaction to proceed in a way that generates the E-configured silyl-substituted alkene, as this arrangement minimizes steric clash in the metallacyclobutane intermediate. nih.gov Following the successful ring closure, the silyl group can be cleanly removed via protodesilylation, yielding the corresponding Z-configured macrocycle. This approach effectively uses the silyl group as a removable stereochemical guide, allowing access to the less thermodynamically stable Z-isomer that would be difficult to obtain directly. nih.govacs.org

Catalyst Control: The development of specialized transition metal catalysts provides another powerful avenue for controlling olefin geometry. While standard second-generation Grubbs catalysts (which are Ruthenium-based) often yield mixtures or favor the E-isomer in macrocyclization, specific catalysts have been designed to favor one isomer over the other. wikipedia.orgnih.gov

E-Selective Catalysts: Molybdenum-based catalysts, such as Schrock's catalyst, have been shown to exhibit high kinetic E-selectivity in the RCM of certain dienes to form macrocycles. nih.gov These catalysts can produce macrocyclic alkenes with E:Z ratios exceeding 98:2. nih.gov

Z-Selective Catalysts: More recently, significant advances have been made in developing Z-selective Ruthenium-based catalysts. By engineering chelating ligands on the ruthenium center, it is possible to create a steric environment that disfavors the transition state leading to the E-isomer and strongly favors the formation of the Z-olefin. wikipedia.org This catalyst-controlled approach allows for the direct synthesis of Z-macrocycles from simple diene precursors, complementing the substrate-control and alkyne-reduction strategies.

Table 2: Comparison of Strategies for Controlling Olefin Geometry in Macrocycle Synthesis This table is interactive. Click on the headers to sort.

| Strategy | Method | Catalyst Example | Typical Selectivity | Resulting Isomer | Reference |

|---|---|---|---|---|---|

| Alkyne Metathesis & Reduction | RCAM followed by Lindlar hydrogenation | (t-BuO)₃W≡CCMe₃ or Mo(CO)₆ | Highly Z-selective | (Z)-Isomer | researchgate.net |

| Substrate Control | RCM of vinylsiloxane followed by protodesilylation | Grubbs Catalyst | High E-selectivity in RCM step | (Z)-Isomer (after desilylation) | nih.govacs.orgnih.gov |

| Catalyst Control | Kinetically selective RCM | Molybdenum Imido Alkylidene | >98:2 E:Z | (E)-Isomer | nih.gov |

| Catalyst Control | Kinetically selective RCM | Chelating Ruthenium Catalyst | High Z-selectivity | (Z)-Isomer | wikipedia.org |

Mechanistic Investigations in 9 Cycloheptadecen 1 One Chemistry

Reaction Mechanism Elucidation for Key Synthetic Transformations

The construction of the 17-membered ring of 9-Cycloheptadecen-1-one is often achieved through powerful macrocyclization reactions. Among the most prominent are Ring-Closing Metathesis (RCM) and Dieckmann condensation.

Ring-Closing Metathesis (RCM): RCM has emerged as a versatile tool for the synthesis of various unsaturated rings, including the civetone (B1203174) macrocycle. researchgate.net The reaction is catalyzed by metal alkylidene complexes, most notably those based on ruthenium (Grubbs-type catalysts) and molybdenum (Schrock-type catalysts). researchgate.net

The generally accepted mechanism for olefin metathesis, proposed by Chauvin, involves a series of [2+2] cycloaddition and cycloreversion steps. The catalytic cycle is initiated by the reaction of the metal alkylidene catalyst with one of the terminal alkenes of a precursor diene. This leads to the formation of a metallacyclobutane intermediate. This intermediate can then undergo a cycloreversion to release a volatile byproduct, such as ethylene, and form a new metal alkylidene species that incorporates the substrate. Subsequent intramolecular reaction with the second terminal alkene of the precursor forms a larger metallacyclobutane ring. The final ring-closing step involves another cycloreversion that releases the desired macrocycle, this compound, and regenerates the metal alkylidene catalyst, allowing it to re-enter the catalytic cycle.

Dieckmann Condensation: The Dieckmann condensation is an intramolecular Claisen condensation of a diester that proceeds in the presence of a base to form a β-keto ester. alfa-chemistry.comwikipedia.org This method has been historically significant in the synthesis of cyclic ketones, including civetone. researchgate.net

The mechanism commences with the deprotonation of an α-carbon of the diester by a strong base, such as sodium ethoxide, to generate a resonance-stabilized enolate ion. alfa-chemistry.comlibretexts.org This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the other ester group within the same molecule. This intramolecular attack results in the formation of a cyclic tetrahedral intermediate. The subsequent collapse of this intermediate expels the alkoxide leaving group, yielding a cyclic β-keto ester. In the synthesis of this compound, a subsequent decarboxylation step is typically required to afford the final product. A titanium-mediated variation of the Dieckmann condensation has also been developed, offering advantages such as milder reaction conditions. researchgate.net

| Synthetic Transformation | Catalyst/Reagent | Key Mechanistic Steps | Reactive Intermediate |

| Ring-Closing Metathesis | Grubbs or Schrock catalysts | [2+2] cycloaddition, [2+2] cycloreversion | Metallacyclobutane |

| Dieckmann Condensation | Strong base (e.g., NaOEt) | α-deprotonation, Intramolecular nucleophilic acyl substitution | Enolate ion |

Understanding Regioselectivity and Stereoselectivity in Macrocyclization Pathways

The control of regioselectivity and stereoselectivity is paramount in the synthesis of this compound, particularly to obtain the desired (Z)-isomer, which is the naturally occurring and more valuable fragrance ingredient. researchgate.net

Regioselectivity: In the context of Dieckmann condensation for the synthesis of an unsymmetrical precursor to this compound, regioselectivity would be a concern if there were two non-equivalent enolizable positions. The formation of the enolate will preferentially occur at the less sterically hindered α-carbon, or at the more acidic position if there is a significant difference in the acidity of the α-protons. For many synthetic precursors to civetone, the starting dicarboxylic acid is symmetrical, thus avoiding issues of regioselectivity in the cyclization step.

Stereoselectivity in Ring-Closing Metathesis: The stereochemistry of the double bond (E/Z isomerism) in the final this compound product from RCM is a critical aspect. The stereochemical outcome is influenced by several factors, including the structure of the catalyst, the reaction conditions, and the conformational preferences of the macrocyclic ring.

While early generation Grubbs catalysts often provided mixtures of E and Z isomers, significant progress has been made in developing catalysts that exhibit high stereoselectivity. mdpi.com For macrocyclizations, the E/Z ratio is often under thermodynamic control, meaning the more stable isomer is favored at equilibrium. Kinetic studies on the RCM of a 14-membered lactone using a second-generation Grubbs catalyst demonstrated that the initially formed kinetic product mixture isomerizes over time to the thermodynamically more stable E-isomer. nih.gov However, catalyst-controlled stereoselective RCM has been achieved, enabling the synthesis of specific isomers. For instance, tungsten-based catalysts have been shown to provide high Z-selectivity in the synthesis of macrocyclic natural products. nih.gov The choice of catalyst and careful control of reaction conditions are therefore crucial to steer the reaction towards the desired (Z)-9-Cycloheptadecen-1-one.

| Factor | Influence on Selectivity | Example in Civetone Synthesis Context |

| Catalyst Structure | The ligands on the metal center can create steric and electronic environments that favor the formation of one stereoisomer over another. | Use of specific ruthenium or tungsten catalysts to favor the (Z)-isomer. mdpi.comnih.gov |

| Reaction Temperature | Higher temperatures can lead to thermodynamic product distribution. | Running the RCM at lower temperatures might favor a kinetically controlled product. |

| Substrate Conformation | The preorganization of the diene precursor in a conformation that leads to the desired stereoisomer can influence the outcome. | Precursors with certain structural elements might favor a cyclization pathway leading to the (Z)-isomer. acs.org |

| Solvent | The solvent can influence catalyst activity and stability, as well as the conformational equilibrium of the substrate. | N/A |

Characterization of Reactive Intermediates and Transition States in this compound Formation

The direct observation and characterization of reactive intermediates and transition states in chemical reactions are often challenging due to their short lifetimes and low concentrations. lumenlearning.com Much of the understanding of these transient species in the context of this compound synthesis is inferred from mechanistic studies of related systems and computational chemistry.

Reactive Intermediates:

Metallacyclobutanes in RCM: The formation of metallacyclobutane intermediates in olefin metathesis is well-supported by extensive mechanistic studies on various systems. While their direct characterization in the catalytic cycle for civetone synthesis is not specifically reported, their existence is a cornerstone of the accepted Chauvin mechanism. Computational studies on Grubbs catalysts have provided significant insights into the structure and stability of these intermediates. researchgate.net

Enolates in Dieckmann Condensation: The enolate intermediate in the Dieckmann condensation is a well-established reactive species in organic chemistry. Its formation and subsequent intramolecular reaction are fundamental to the carbon-carbon bond formation that leads to the cyclic β-keto ester precursor of civetone.

Transition States: The transition states in these macrocyclization reactions are high-energy structures that represent the energy barrier for a particular reaction step. Computational chemistry plays a crucial role in modeling these transition states and understanding the factors that influence reaction rates and selectivity. e3s-conferences.org

Biosynthetic Pathways and Biotransformations of Macrocyclic Ketones

Enzymatic Routes to Macrocyclic Ketones

The enzymatic synthesis of macrocyclic ketones involves a series of complex biochemical reactions. A key class of enzymes implicated in these pathways is the cytochrome P450 monooxygenases (P450s). researchgate.net P450s are versatile biocatalysts known for their ability to perform challenging oxidation reactions, such as the regio- and stereospecific hydroxylation of non-activated hydrocarbons under mild conditions. nih.gov This capability is crucial in the initial steps of transforming long-chain fatty acids or alkanes, which serve as the linear precursors to the cyclic structure of ketones.

The general enzymatic route can be conceptualized as follows:

Terminal Hydroxylation: A long-chain fatty acid or alkane is hydroxylated at its terminal (ω) or sub-terminal (ω-1, ω-2) position by a P450 monooxygenase. This introduces a reactive hydroxyl group.

Oxidation to Dicarboxylic Acid: The terminal hydroxyl group is further oxidized through subsequent enzymatic steps, often involving alcohol and aldehyde dehydrogenases, to yield a long-chain α,ω-dicarboxylic acid. nih.gov

Intramolecular Cyclization: The resulting dicarboxylic acid is then activated, typically by conversion to a CoA thioester (e.g., DCA-CoA), and undergoes an intramolecular condensation reaction to form the macrocyclic β-keto ester, which is subsequently decarboxylated to yield the final macrocyclic ketone. google.com

While the specific enzymes for the natural biosynthesis of 9-Cycloheptadecen-1-one in the African civet are not fully elucidated, engineered P450 variants have demonstrated high catalytic activity for producing various ketones, underscoring their potential in synthetic pathways for these molecules. nih.govalmacgroup.com

Production of Macrocyclic Ketone Precursors in Recombinant Host Systems

The limitations and ethical concerns associated with natural sourcing have driven the development of recombinant host systems for producing macrocyclic ketones and their precursors. google.com Microorganisms such as Escherichia coli and yeast are engineered with modified fatty acid biosynthetic pathways to generate the necessary precursor molecules. googleapis.com

The core strategy involves introducing and expressing a set of genes that encode the enzymes required for the entire biosynthetic pathway. google.com This can include genes for synthesizing specific dicarboxylic acids (DCAs) and for converting these DCAs into the target macrocyclic ketone. google.com For instance, a recombinant host cell can be engineered to produce macrocyclic ketone precursors by expressing genes that catalyze the conversion of common cellular metabolites into long-chain DCAs. googleapis.com

Key elements of engineering a recombinant host for this purpose include:

Introducing Pathway Genes: Inserting genes that encode for the synthesis of specific precursors, such as those converting L-isoleucine to 3-methyl-2-oxopentanoate (B1228249) or those synthesizing a DCA-CoA from a DCA. google.com

Enhancing Precursor Supply: Modifying the host's native metabolism to increase the pool of initial substrates, such as fatty acids or their derivatives.

Blocking Competing Pathways: Deleting or inhibiting genes that encode for enzymes that might degrade the precursors or the final product, such as the peroxisomal acyl-CoA oxidase (POX1) gene. google.com

This in-vivo production method within a fermentor allows for scalable and cost-effective synthesis from renewable feedstocks like carbohydrates. googleapis.com

Table 1: Examples of Genetic Modifications in Recombinant Hosts for Macrocyclic Ketone Precursor Production This table is interactive. Users can sort and filter the data.

| Genetic Modification | Purpose | Target Compound Class | Example Host Organism |

|---|---|---|---|

| Expression of ω-hydroxylase | Introduces a terminal hydroxyl group on a fatty acid. | Hydroxy fatty acids | E. coli |

| Expression of Alcohol/Aldehyde Dehydrogenase | Oxidizes the terminal alcohol to a carboxylic acid. | Dicarboxylic acids (DCAs) | E. coli, S. cerevisiae |

| Expression of Acyl-CoA Synthetase | Activates dicarboxylic acids for cyclization. | DCA-CoA thioesters | E. coli |

Biocatalytic Modifications and Derivatizations (e.g., Baeyer-Villiger Monooxygenases)

Once macrocyclic ketones like this compound are synthesized, they can be further modified using biocatalytic methods to create derivatives with potentially novel properties. A prominent example of such a modification is the Baeyer-Villiger oxidation, catalyzed by Baeyer-Villiger monooxygenases (BVMOs). acs.orgmdpi.com

BVMOs are flavin-dependent enzymes that catalyze the insertion of an oxygen atom adjacent to a carbonyl group, converting a cyclic ketone into the corresponding lactone (a cyclic ester). mdpi.comresearchgate.net This biotransformation is highly chemo-, regio-, and enantioselective, making it a valuable tool in green chemistry and synthetic biology. acs.orgnih.gov The reaction requires a reduced nicotinamide (B372718) cofactor (NADPH or NADH) and molecular oxygen. nih.gov

The general reaction is: Macrocyclic Ketone + O₂ + NAD(P)H + H⁺ → Macrocyclic Lactone + H₂O + NAD(P)⁺

BVMOs, such as the well-studied cyclohexanone (B45756) monooxygenase (CHMO), have a broad substrate scope and can act on various cyclic ketones. mdpi.com Engineering these enzymes can further tailor their activity and stability for industrial applications. nih.gov The conversion of a macrocyclic ketone to a macrolactone represents a significant structural and functional derivatization, opening avenues for new fragrance profiles or other applications.

Table 2: Representative Baeyer-Villiger Monooxygenases (BVMOs) and Their Applications This table is interactive. Users can sort and filter the data.

| Enzyme | Abbreviation | Source Organism | Typical Substrate Type | Product Type |

|---|---|---|---|---|

| Cyclohexanone monooxygenase | CHMO | Acinetobacter calcoaceticus | Cyclic ketones (e.g., cyclohexanone) | Lactones (e.g., ε-caprolactone) |

| Phenylacetone monooxygenase | PAMO | Thermobifida fusca | Aromatic ketones, sulfides | Esters, sulfoxides |

| 4-hydroxyacetophenone monooxygenase | HAPMO | Pseudomonas fluorescens | Aromatic ketones | Aryl esters |

Advanced Spectroscopic and Analytical Research on 9 Cycloheptadecen 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 9-Cycloheptadecen-1-one. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for complete structural verification.

Structural Analysis: A ¹H NMR spectrum of this compound would be expected to show characteristic signals for its different types of protons. The olefinic protons (at C9 and C10) would appear as a multiplet in the downfield region, typically around 5.3-5.5 ppm. The protons on the carbons alpha to the carbonyl group (at C2 and C17) would be found further downfield than the other methylene (B1212753) protons, likely in the 2.2-2.5 ppm range, due to the electron-withdrawing effect of the ketone. The numerous other methylene (CH₂) groups in the large ring would produce a complex series of overlapping signals in the upfield region, generally between 1.2 and 1.7 ppm.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C1) would be the most downfield signal, expected around 210-215 ppm. The two olefinic carbons (C9 and C10) would resonate in the 125-135 ppm region. The carbons alpha to the carbonyl (C2 and C17) would appear around 40-45 ppm, while the remaining methylene carbons would be found in the 20-30 ppm range.

Predicted NMR Data for this compound (in CDCl₃)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (-C=O) | - | ~212 |

| C9/C10 (-CH=CH-) | ~5.4 (m) | ~130 |

| C2/C17 (-CH₂-C=O) | ~2.4 (t) | ~42 |

| C8/C11 (-CH₂-CH=) | ~2.1 (m) | ~28 |

| Other Ring CH₂ | 1.2-1.7 (m) | 22-27 |

Conformational Analysis: Due to the flexibility of its large 17-membered ring, this compound can exist in multiple low-energy conformations in solution. Two-dimensional NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for probing these conformations. digitellinc.comnih.gov NOESY experiments identify protons that are close to each other in space (typically <5 Å), even if they are far apart in the molecular structure. researchgate.net By analyzing the cross-peaks in a NOESY spectrum, researchers can build a 3D model of the molecule's predominant shape in solution and understand the spatial relationships between different parts of the macrocyclic ring. acs.org

Mass Spectrometry (MS) Applications in Reaction Monitoring and Complex Mixture Analysis

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Molecular Ion and Fragmentation: In Electron Ionization (EI) mass spectrometry, this compound (C₁₇H₃₀O, molecular weight 250.4 g/mol ) would show a distinct molecular ion (M⁺) peak at an m/z (mass-to-charge ratio) of 250. nih.govnist.gov The molecular ions are energetically unstable and can break apart into smaller, charged fragments. chemguide.co.uk For a macrocyclic ketone, common fragmentation pathways include alpha-cleavage (breaking the bond adjacent to the carbonyl group) and the McLafferty rearrangement. libretexts.org The analysis of these fragment ions provides a fingerprint that helps confirm the compound's identity.

Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity | Significance |

|---|---|---|

| 250 | [C₁₇H₃₀O]⁺ | Molecular Ion (M⁺) |

| 232 | [M - H₂O]⁺ | Loss of water |

| 222 | [M - CO]⁺ or [M - C₂H₄]⁺ | Loss of carbon monoxide or ethylene |

| Various | [CₙH₂ₙ₋₁]⁺, [CₙH₂ₙ]⁺ | Series of hydrocarbon fragments from ring cleavage |

Reaction Monitoring and Mixture Analysis: MS is invaluable for monitoring the progress of chemical reactions, such as the synthesis or modification of this compound. By taking small aliquots from a reaction mixture and analyzing them directly, chemists can track the disappearance of starting materials and the appearance of the desired product in real-time. When coupled with chromatographic techniques like Gas Chromatography (GC-MS), it becomes a powerful tool for analyzing complex mixtures. In such a setup, the GC separates the individual components of the mixture, which are then introduced one by one into the mass spectrometer for identification. This is particularly useful for identifying this compound in natural extracts or synthetic samples containing byproducts and impurities.

Chromatographic Techniques (GC, HPLC, TLC) for Separation, Isolation, and Purity Assessment in Research

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, various chromatographic methods are essential for its isolation and purity verification.

Gas Chromatography (GC): As a semi-volatile compound, this compound is well-suited for analysis by GC. In this technique, the sample is vaporized and swept by a carrier gas (like helium) through a long, thin capillary column. Separation is based on the compound's boiling point and its interactions with the column's stationary phase. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides both qualitative and quantitative information about the sample's composition.

High-Performance Liquid Chromatography (HPLC): HPLC is a premier technique for the purification and purity analysis of less volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would typically be used. hplc.eu In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The compound is detected as it elutes from the column, often using an ultraviolet (UV) detector that can sense the carbonyl group's chromophore. HPLC is highly effective for isolating the compound from complex reaction mixtures and for precise purity assessment. nih.govacs.org

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used for qualitative monitoring of reactions and assessing fraction purity during column chromatography. A small spot of the sample is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a chamber with a solvent (mobile phase), which moves up the plate by capillary action, separating the components of the sample. The position of the compound is visualized, often by staining. A study has detailed a validated quantitative TLC method for determining the civetone (B1203174) content in civet musk, demonstrating its utility for both qualitative and quantitative purposes.

Summary of Chromatographic Techniques for this compound

| Technique | Typical Stationary Phase | Typical Mobile Phase | Primary Application |

|---|---|---|---|

| GC | Non-polar (e.g., DB-5) | Inert Gas (e.g., He, N₂) | Analysis of volatile impurities, complex mixture separation (GC-MS) |

| HPLC | Reversed-Phase (C18) | Acetonitrile/Water or Methanol/Water | High-resolution purification, quantitative purity analysis |

| TLC | Silica Gel | Hexane/Ethyl Acetate mixture | Rapid reaction monitoring, qualitative purity check |

Quantitative Analytical Methodologies (e.g., qNMR) for Yield and Purity Determination

Accurately determining the amount and purity of a synthesized compound is critical. While chromatographic methods are common, quantitative NMR (qNMR) has emerged as a powerful, non-destructive primary method for this purpose. youtube.comresolvemass.ca

Quantitative NMR (qNMR): The principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific, well-resolved signal from the analyte (this compound) to the integral of a signal from a certified internal standard of known concentration and purity, one can calculate the absolute concentration, purity, or yield of the analyte. nih.govyoutube.com

To perform a qNMR experiment, a precisely weighed amount of the sample and a precisely weighed amount of an internal standard (e.g., maleic acid, 1,4-dinitrobenzene) are dissolved in a known volume of NMR solvent. acs.org Specific NMR acquisition parameters must be carefully controlled to ensure accuracy, most importantly a sufficiently long relaxation delay between scans to allow for complete magnetization recovery of all signals being integrated. The purity is then calculated using a formula that relates the integrals, molecular weights, and masses of the analyte and the internal standard. qNMR is considered an orthogonal method to HPLC and is often used to certify the purity of reference standards. nih.gov One study successfully used qNMR to determine the purity of isolated civetone to be 86%.

Key Steps for Purity Determination by qNMR

| Step | Description | Critical Consideration |

|---|---|---|

| 1. Sample Preparation | Accurately weigh the analyte and a suitable internal standard. Dissolve in a deuterated solvent. | Use a high-precision balance. The standard must be stable, pure, and have signals that do not overlap with the analyte. |

| 2. Data Acquisition | Acquire a ¹H NMR spectrum using parameters optimized for quantification. | Ensure a long relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the signals of interest. |

| 3. Data Processing | Carefully phase and baseline correct the spectrum. Integrate the selected analyte and standard signals. | Integration regions must be accurate and consistent. |

| 4. Calculation | Use the standard qNMR equation to calculate the purity of the analyte based on integral values, masses, and molecular weights. | Ensure the number of protons for each integrated signal is correctly accounted for. |

Theoretical and Computational Studies of 9 Cycloheptadecen 1 One

Conformational Analysis and Dynamics of Large Cyclic Systems

The conformational flexibility of macrocycles like civetone (B1203174) is a critical determinant of their physicochemical properties and reactivity. nih.gov Due to this high flexibility, obtaining single crystals for X-ray crystallographic analysis of civetone itself has been unsuccessful. researchgate.net However, structural information has been gleaned from derivatives. X-ray crystallography of the 2,4-dinitrophenyl hydrazone derivative of civetone revealed the presence of two distinct conformers. researchgate.net

Computational analysis, often employing methods like Density Functional Theory (DFT), has become a powerful tool to explore the complex potential energy surfaces of such large rings. For instance, studies on related macrocyclic ketones have successfully used DFT calculations at the B3LYP/6-31G* level to determine conformational preferences. nih.gov In the case of fluorinated civetone and muscone (B1676871) analogues, computational analysis at the B3LYP-D3/6-311+G** level was used to assess the relative energies of different conformers, showing good agreement with experimental X-ray structures where available. researchgate.net

The study of macrocycles is challenging due to the large number of accessible conformations with small energy differences. illinois.edu This conformational complexity is a defining feature of large rings, where the minimization of transannular interactions and torsional strain dictates the preferred geometries. nih.gov For example, studies on cyclododecanone, a smaller macrocycle, have shown a preference for a square configuration to minimize these interactions. nih.gov While specific computational studies detailing the full conformational landscape of 9-Cycloheptadecen-1-one are not abundant in the provided results, the approaches used for similar large cyclic ketones provide a clear framework for how such an analysis would be conducted. Molecular dynamics (MD) simulations are also a key technique for exploring the dynamic nature of these flexible molecules, providing insights into the ensemble of conformations present in solution. rsc.orgnih.gov

Table 1: Computational Methods in Conformational Analysis

| Computational Method | Application in Macrocycle Analysis | Reference |

| Density Functional Theory (DFT) | Determining relative energies of conformers and predicting ground-state geometries. nih.gov | nih.gov |

| B3LYP-D3/6-311+G** | Assessing conformer energies in fluorinated macrocyclic ketones. researchgate.net | researchgate.net |

| Molecular Dynamics (MD) | Simulating the dynamic behavior and conformational ensembles of flexible macrocycles in solution. rsc.orgnih.gov | rsc.orgnih.gov |

| Ab initio calculations | Used in conjunction with spectroscopy to identify multiple conformations of macrocyclic ketones. nih.gov | nih.gov |

Electronic Structure and Reactivity Predictions

The electronic structure of this compound, specifically the distribution of electron density and the nature of its molecular orbitals, governs its reactivity. The ketone functional group, with its polarized carbon-oxygen double bond, is the primary site for nucleophilic attack. The presence of the cis-double bond at the 9-position also introduces a region of higher electron density, making it susceptible to electrophilic addition reactions.

Theoretical calculations can provide valuable insights into the electronic properties and predict reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators. A higher HOMO energy suggests a greater propensity to donate electrons (nucleophilicity), while a lower LUMO energy indicates a greater ability to accept electrons (electrophilicity).

While specific data on the HOMO-LUMO gap for this compound was not found in the provided search results, the general principles of organic chemistry and computational studies on other ketones can be applied. The carbonyl carbon is expected to have a significant positive partial charge, making it the most electrophilic center. The oxygen atom, being highly electronegative, will have a negative partial charge. The π-bond of the alkene will be the primary nucleophilic site for electrophilic attack.

Computational methods like DFT can be used to generate electrostatic potential maps, which visually represent the electron distribution and highlight regions of positive and negative charge, thereby predicting sites of electrophilic and nucleophilic attack.

Quantum Chemical Calculations on Molecular Properties and Interactions

Quantum chemical calculations are employed to determine a wide range of molecular properties of this compound with high accuracy. These properties include geometric parameters (bond lengths, bond angles, and dihedral angles), vibrational frequencies (corresponding to infrared spectra), and electronic properties such as dipole moment and polarizability.

For instance, DFT calculations can predict the infrared spectrum of this compound, which can be compared with experimental data to confirm the structure and identify characteristic vibrational modes, such as the C=O stretch of the ketone and the C=C stretch of the alkene.

Furthermore, quantum chemical calculations can be used to study intermolecular interactions. This is particularly relevant for understanding how this compound interacts with olfactory receptors, which is the basis of its perception as a fragrance. By modeling the interaction between civetone and a model receptor site, researchers can gain insights into the specific non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) that are important for binding and odor perception.

Table 2: Calculated Molecular Properties of this compound

| Property | Calculated Value | Source |

| Molecular Weight | 250.4 g/mol | PubChem nih.gov |

| Molecular Formula | C17H30O | PubChem nih.gov |

| XLogP3-AA | 6.1 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 0 | PubChem nih.gov |

| Exact Mass | 250.229665576 Da | PubChem nih.gov |

| Monoisotopic Mass | 250.229665576 Da | PubChem nih.gov |

| Topological Polar Surface Area | 17.1 Ų | PubChem nih.gov |

| Heavy Atom Count | 18 | PubChem nih.gov |

| Formal Charge | 0 | PubChem nih.gov |

| Complexity | 208 | PubChem nih.gov |

Derivatives, Analogs, and Their Academic Significance

Synthesis and Research on Structurally Modified 9-Cycloheptadecen-1-one Analogs

Another approach to creating structurally modified analogs involves altering the ring size. Homologs of civetone (B1203174), with larger or smaller macrocyclic rings, have been synthesized to explore the impact of ring strain and conformational flexibility on the compound's properties. These studies are crucial for mapping the "musk topography" and understanding which structural features are essential for the characteristic odor.

The table below summarizes some of the key approaches used in the synthesis of this compound and its analogs:

| Synthetic Method | Key Features | Application |

| Ring-Closing Metathesis (RCM) | Utilizes ruthenium or molybdenum catalysts to form the macrocyclic ring from a linear diene precursor. Offers high stereoselectivity for the (Z)-isomer. | Widely used for the synthesis of civetone and its analogs due to its functional group tolerance and predictable stereochemical outcome. |

| Intramolecular Aldol or Claisen Condensation | A classic method for ring formation, often involving the cyclization of a long-chain dicarbonyl compound. | Employed in various total syntheses of civetone, though may be less stereoselective than RCM. |

| Tiffeneau–Demjanov Rearrangement | A ring expansion reaction that can be used to increase the size of a smaller carbocycle to the desired 17-membered ring. | Offers a pathway to civetone and its homologs from more readily available smaller ring precursors. |

| Pyrolysis of Thorium or Yttrium Salts | An older method involving the high-temperature decomposition of the metal salts of 9-octadecene-1,18-dioic acid. | Historically significant but less commonly used in modern synthesis due to harsh conditions and low yields. |

Comparative Studies of Stereoisomers and Their Chemical Behavior

This compound exists as two geometric isomers: the (Z)-isomer (cis) and the (E)-isomer (trans). The naturally occurring and most well-known isomer is (Z)-9-Cycloheptadecen-1-one, or civetone. The stereochemistry of the double bond has a profound impact on the molecule's physical and sensory properties.

While both isomers share the same molecular formula and connectivity, their spatial arrangement leads to differences in their chemical reactivity and behavior. The (Z)-isomer, with the two segments of the carbon chain on the same side of the double bond, adopts a more folded conformation. In contrast, the (E)-isomer has a more extended and linear-like structure. These conformational differences can influence the accessibility of the carbonyl group and the double bond to reagents, potentially leading to different reaction rates and product distributions in stereoselective reactions.

Detailed comparative studies on the chemical reactivity of the (Z) and (E) isomers are not extensively documented in readily available literature, with much of the focus being on the synthesis and sensory properties of the (Z)-isomer. However, it is a reasonable assumption that the steric hindrance around the functional groups would differ between the two isomers, which could be exploited in stereoselective synthesis. For example, epoxidation of the double bond could potentially proceed at different rates or with different facial selectivity for the two isomers.

| Isomer | Common Name | Key Structural Feature | Predominant Conformation |

| (Z)-9-Cycloheptadecen-1-one | Civetone | Carbon chain segments on the same side of the double bond. | Folded |

| (E)-9-Cycloheptadecen-1-one | (E)-Civetone | Carbon chain segments on opposite sides of the double bond. | Extended |

Strategies for Functionalization and Introduction of Novel Structural Features

The functionalization of the this compound scaffold opens up possibilities for creating a diverse range of novel macrocyclic compounds. Strategies for functionalization can target the three main reactive sites of the molecule: the carbonyl group, the carbon atoms alpha to the carbonyl, and the carbon-carbon double bond.

Functionalization of the Carbonyl Group: The ketone functionality can be a versatile handle for introducing new structural features. Standard ketone reactions such as reduction to the corresponding alcohol (civetol), reductive amination to introduce nitrogen-containing moieties, and Wittig-type reactions to form exocyclic double bonds are all viable strategies. These modifications can dramatically alter the polarity and hydrogen-bonding capabilities of the molecule.

Functionalization at the α-Position: The carbon atoms adjacent to the carbonyl group are susceptible to enolate formation and subsequent reaction with electrophiles. This allows for the introduction of a wide array of substituents, including alkyl groups, halogens, and heteroatoms. Such modifications can be used to fine-tune the steric and electronic properties of the molecule.

Functionalization of the Double Bond: The carbon-carbon double bond is another key site for introducing new functionality. Common reactions include:

Epoxidation: The formation of an epoxide ring provides a highly reactive intermediate that can be opened by various nucleophiles to introduce two new functional groups with defined stereochemistry.

Diels-Alder Reactions: While less common for such a large ring, if the double bond were part of a conjugated system, this cycloaddition reaction could be used to construct complex polycyclic structures.

Hydroboration-oxidation: This two-step reaction allows for the anti-Markovnikov addition of a hydroxyl group across the double bond.

Ozonolysis: Cleavage of the double bond by ozonolysis would break the macrocyclic ring, providing access to linear dicarbonyl compounds that could be used as precursors for the synthesis of other complex molecules.

The introduction of heteroatoms, such as nitrogen or oxygen, into the macrocyclic ring itself represents a more advanced functionalization strategy. This could be achieved through ring-closing metathesis of precursors containing the desired heteroatom or through multi-step synthetic sequences involving ring-opening and re-cyclization. Such heteroatomic analogs would have significantly different properties compared to the parent carbocycle and could exhibit interesting biological activities.

Role of 9 Cycloheptadecen 1 One As a Model Compound in Organic Synthesis

Contributions to the Understanding of Macrocyclic Ring Formation Challenges

The synthesis of macrocycles like 9-Cycloheptadecen-1-one is a formidable task primarily due to unfavorable thermodynamic and kinetic factors that distinguish it from the formation of smaller 5- or 6-membered rings. The study of its synthesis has been instrumental in understanding and overcoming these challenges.

Entropic Hurdles: The primary kinetic challenge in macrocyclization is the low probability of the two reactive ends of a long, flexible precursor chain encountering each other to form a ring. This unfavorable entropy of cyclization means that intermolecular reactions, such as polymerization, are often much faster than the desired intramolecular ring-closing reaction. The synthesis of this compound highlighted the critical need for strategies that favor intramolecular pathways. Historically, this led to the widespread application of the high-dilution principle , where the reaction is carried out at very low substrate concentrations to minimize intermolecular collisions.

Enthalpic Factors (Ring Strain): While large macrocycles (≥12 atoms) are generally less strained than medium-sized rings (8-11 atoms), they are not entirely free of strain. mdpi.com The total ring strain is a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and transannular strain (non-bonded steric interactions across the ring). In large, flexible rings like civetone (B1203174), angle strain is minimal, but torsional and transannular strains can still influence which conformations are accessible and how readily the ring can form. Synthesizing the 17-membered ring of civetone provided a practical model for evaluating how these enthalpic penalties affect cyclization efficiency and for developing methods that can accommodate or bypass high-energy transition states. Early syntheses, such as those employing Dieckmann or Thorpe-Ziegler cyclizations, provided valuable data on the feasibility and limitations of forming such large carbocycles. researchgate.net

Investigation of Large-Ring Conformational Preferences and Strain

Unlike the well-defined and rigid chair conformation of cyclohexane, large macrocycles such as this compound possess significant conformational flexibility. However, this flexibility is not random; it is governed by a complex interplay of steric and electronic factors. The molecule exists as a dynamic equilibrium of multiple low-energy conformers.

Computational studies and spectroscopic analysis of macrocycles have shown that their preferred conformations aim to minimize energetic penalties. nih.govnih.gov For this compound, this involves balancing the torsional strain along the C-C single bonds with the transannular strain arising from hydrogen atoms pointing into the ring's interior. The presence of the ketone's sp²-hybridized carbonyl group also influences local geometry. The study of this compound has contributed to a deeper understanding of the subtle forces that dictate the shape of large, unsaturated rings, which is crucial for predicting reactivity and biological activity in other macrocyclic systems.

| Factor | Description | Impact on Conformation |

|---|---|---|

| Ring Size (17 atoms) | Large ring size allows for high flexibility and multiple low-energy conformations. | Minimal angle strain, but potential for significant torsional and transannular strain. |

| (Z)-Double Bond | The cis-alkene at the C9 position creates a rigid planar unit within the ring. | Reduces the overall number of accessible conformations and acts as a primary organizing element for the ring's 3D structure. |

| Torsional Strain | Energy penalty from non-staggered arrangements of atoms along C-C single bonds. | The polymethylene chains arrange to adopt gauche and anti conformations to minimize this strain. |

| Transannular Strain | Steric repulsion between atoms on opposite sides of the ring that are forced into proximity. | A key destabilizing factor in many conformers; the ring folds to keep cross-ring hydrogens apart. |

| Carbonyl Group | The sp² geometry of the ketone influences the local structure and dipole moment. | Affects the conformation of adjacent methylene (B1212753) groups and can participate in dipole-dipole interactions. |

Advancements in Sustainable and Atom-Economical Methodologies for Macrocycle Synthesis

The synthesis of this compound has not only been a benchmark for classic reactions but also a target for the development of modern, more efficient synthetic methods that align with the principles of green chemistry. These advancements focus on improving atom economy—the measure of how many atoms from the reactants are incorporated into the final product—and utilizing sustainable resources. nih.govjk-sci.com

Ring-Closing Metathesis (RCM): Olefin metathesis, particularly RCM, has revolutionized the synthesis of macrocycles. drughunter.com This catalytic reaction provides a powerful and direct method for forming large rings from linear diene precursors, often with high efficiency and functional group tolerance. The synthesis of civetone via RCM or the related Ring-Closing Alkyne Metathesis (RCAM) demonstrates a significant improvement in atom economy over classical condensation reactions, which often generate stoichiometric byproducts (e.g., water, alcohols). researchgate.netresearchgate.net For example, the RCM of a diene precursor releases a small, volatile byproduct (e.g., ethylene), leading to a much higher percentage of atoms from the starting material being incorporated into the target molecule.

Synthesis from Renewable Feedstocks: A landmark achievement in the sustainable synthesis of this compound is its production from palm oil. researchgate.netwikipedia.org Oleic acid, a major fatty acid component of palm oil, serves as an inexpensive and renewable starting material. The synthesis typically involves the self-metathesis of an oleic acid derivative to produce a C18 dicarboxylic acid, which is then converted through several steps, including a macrocyclization reaction (like a Dieckmann condensation), into civetone. researchgate.net This approach exemplifies the shift away from petrochemical-based syntheses towards bio-renewable feedstocks, a core tenet of modern green chemistry.

| Strategy | Key Reaction | Starting Material Source | Key Advantages | Atom Economy Consideration |

|---|---|---|---|---|

| Classical Synthesis | Dieckmann Condensation / Acyloin Condensation | Petrochemical | Established historical methods. | Lower; generates stoichiometric byproducts like water or salts. |

| Modern Catalytic Method | Ring-Closing Metathesis (RCM/RCAM) | Petrochemical | High efficiency, mild conditions, excellent functional group tolerance. drughunter.comresearchgate.net | High; byproduct is a small volatile molecule (e.g., ethylene). |

| Sustainable Synthesis | Olefin Metathesis + Dieckmann Condensation | Renewable (Palm Oil) researchgate.netwikipedia.org | Uses a bio-renewable feedstock, reducing fossil fuel dependence. | Mixed; the metathesis step is atom-economical, while the condensation step is less so. Overall sustainability is high. |

Q & A

Q. What are the established synthetic pathways for 9-Cycloheptadecen-1-one, and what methodological considerations ensure reproducibility?

The synthesis of this compound (civetone) involves macrocyclic ketone formation via cyclization or ring-closing metathesis. Key steps include:

- Isolation from natural sources : Civet musk extraction using solvent partitioning (e.g., ethanol) followed by chromatographic purification .

- Chemical synthesis : Ruzicka’s method employs dicarboxylic acid esters subjected to high-temperature cyclization under reduced pressure. Modern approaches use Grubbs catalysts for stereoselective ring closure .

- Reproducibility : Document reaction conditions (temperature, catalyst loading, solvent purity) and validate intermediates via NMR and GC-MS. Provide detailed protocols in appendices to align with journal standards for experimental replication .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

| Technique | Application | Key Parameters |

|---|---|---|

| NMR | Structural elucidation (double bond position, macrocyclic conformation) | ¹³C NMR for carbonyl (δ ~210 ppm); ¹H NMR for olefinic protons (δ 5.2–5.4 ppm) |

| GC-MS | Purity assessment and quantification | DB-5 column; electron ionization (70 eV) to detect molecular ion (m/z 250) |

| TLC | Rapid screening | Silica gel GF₂₅₄; hexane:ethyl acetate (9:1) for Rf ~0.6 |

- Validation : Cross-reference with synthetic standards and historical data (e.g., Ruzicka’s 1926 work) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported olfactory thresholds for this compound across studies?

Discrepancies in odor detection thresholds (e.g., 0.1–10 ppb) may arise from:

- Methodological variability : Differences in panelist training, solvent carriers, or air-flow systems in olfactometry .

- Sample purity : Trace impurities (e.g., dihydrocivetone) can alter perceived intensity. Use GC-MS with >98% purity thresholds .